molecular formula C19H30N2O3 B5605963 (1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol

(1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol

Cat. No.: B5605963
M. Wt: 334.5 g/mol
InChI Key: BGQQODUGRQMZDO-MSOLQXFVSA-N
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Description

(1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the aminoethoxy group: This step involves the reaction of the spirocyclic intermediate with an appropriate aminoethoxy reagent under controlled conditions.

    Attachment of the ethoxyphenylmethyl group: This step involves the reaction of the intermediate with an ethoxyphenylmethyl reagent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as temperature and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: The compound can be investigated for its potential use as a drug or drug precursor.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

    Bromomethyl methyl ether: A compound used in various chemical reactions.

Uniqueness

(1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol is unique due to its spirocyclic structure and the presence of both aminoethoxy and ethoxyphenylmethyl groups. This combination of features contributes to its distinct chemical and physical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(1R,3S)-3-(2-aminoethoxy)-7-[(4-ethoxyphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-2-23-16-5-3-15(4-6-16)14-21-10-7-19(8-11-21)17(22)13-18(19)24-12-9-20/h3-6,17-18,22H,2,7-14,20H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQQODUGRQMZDO-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC3(CC2)C(CC3OCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CN2CCC3(CC2)[C@@H](C[C@@H]3OCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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